(R)-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropan-1-amine
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Overview
Description
Benzyl R-(+)-Tolterodine: is a chiral compound that belongs to the class of muscarinic receptor antagonists. It is primarily used in the treatment of overactive bladder with symptoms of urinary incontinence, urgency, and frequency. The compound is known for its high specificity for muscarinic receptors, particularly the M2 and M3 subtypes, which play a crucial role in bladder contraction and salivation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl R-(+)-Tolterodine typically involves several steps, starting from readily available precursors. One common synthetic route includes the reaction of benzyl chloride with diisopropylamine to form the corresponding amine. This intermediate is then reacted with p-cresol under basic conditions to yield Benzyl R-(+)-Tolterodine .
Industrial Production Methods: Industrial production of Benzyl R-(+)-Tolterodine often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Benzyl R-(+)-Tolterodine undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), and Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3)
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitrobenzyl and acylbenzyl derivatives
Scientific Research Applications
Benzyl R-(+)-Tolterodine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of chiral synthesis and enantioselective reactions.
Biology: Investigated for its effects on muscarinic receptors in various biological systems.
Medicine: Primarily used in the treatment of overactive bladder and related urinary disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control .
Mechanism of Action
Benzyl R-(+)-Tolterodine exerts its effects by competitively antagonizing muscarinic receptors, specifically the M2 and M3 subtypes. These receptors are involved in the contraction of the urinary bladder and salivation. By blocking these receptors, Benzyl R-(+)-Tolterodine reduces bladder contractions and increases residual urine, thereby alleviating symptoms of overactive bladder .
Comparison with Similar Compounds
Tolterodine: The racemic mixture of R-(+)-Tolterodine and S-(-)-Tolterodine.
Oxybutynin: Another muscarinic receptor antagonist used for similar indications.
Solifenacin: A selective M3 receptor antagonist used in the treatment of overactive bladder .
Uniqueness: Benzyl R-(+)-Tolterodine is unique due to its high specificity for muscarinic receptors and its chiral nature, which can lead to different pharmacokinetic and pharmacodynamic profiles compared to its racemic mixture and other similar compounds .
Properties
Molecular Formula |
C29H37NO |
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Molecular Weight |
415.6 g/mol |
IUPAC Name |
(3R)-3-(5-methyl-2-phenylmethoxyphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-amine |
InChI |
InChI=1S/C29H37NO/c1-22(2)30(23(3)4)19-18-27(26-14-10-7-11-15-26)28-20-24(5)16-17-29(28)31-21-25-12-8-6-9-13-25/h6-17,20,22-23,27H,18-19,21H2,1-5H3/t27-/m1/s1 |
InChI Key |
DKVFUIQWDZMTOU-HHHXNRCGSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2)[C@H](CCN(C(C)C)C(C)C)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(CCN(C(C)C)C(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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